2-oxo-N-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
Overview
Description
2-oxo-N-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide typically involves multiple steps. The initial step often includes the formation of the tricyclic core structure, followed by the introduction of the phenylethoxy and carboxamide groups. Common reagents used in these reactions include phenylacetic acid derivatives, oxalyl chloride, and amines. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-oxo-N-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
2-oxo-N-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is unique due to its tricyclic structure and the presence of multiple functional groups. This structural complexity allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers a distinct combination of properties that can be leveraged for specific scientific and industrial purposes.
Properties
IUPAC Name |
5-oxo-N-(4-phenacyloxyphenyl)-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c25-18(13-4-2-1-3-5-13)12-28-16-8-6-15(7-9-16)24-22(26)20-14-10-17-19(11-14)29-23(27)21(17)20/h1-9,14,17,19-21H,10-12H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSRXKDZLOQSAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)OCC(=O)C5=CC=CC=C5)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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